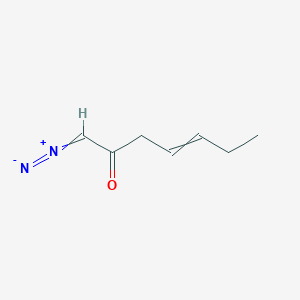![molecular formula C24H24N2S2 B12544172 2,2'-[Ethane-1,2-diylbis(sulfanediylethane-2,1-diyl)]diquinoline CAS No. 144432-75-7](/img/structure/B12544172.png)
2,2'-[Ethane-1,2-diylbis(sulfanediylethane-2,1-diyl)]diquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-[Ethane-1,2-diylbis(sulfanediylethane-2,1-diyl)]diquinoline is a complex organic compound characterized by the presence of quinoline rings connected through a sulfur-containing ethane bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[Ethane-1,2-diylbis(sulfanediylethane-2,1-diyl)]diquinoline typically involves the reaction of quinoline derivatives with ethane-1,2-dithiol under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and involves the use of a suitable solvent such as dichloromethane or toluene. The reaction mixture is often heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification through recrystallization or chromatography to ensure the high purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-[Ethane-1,2-diylbis(sulfanediylethane-2,1-diyl)]diquinoline can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The quinoline rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the quinoline rings .
Applications De Recherche Scientifique
2,2’-[Ethane-1,2-diylbis(sulfanediylethane-2,1-diyl)]diquinoline has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of materials with specific properties, such as catalysts or sensors.
Mécanisme D'action
The mechanism by which 2,2’-[Ethane-1,2-diylbis(sulfanediylethane-2,1-diyl)]diquinoline exerts its effects involves its interaction with molecular targets through its quinoline rings and sulfur-containing bridge. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The compound’s ability to form stable complexes with metal ions also plays a role in its mechanism of action .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2’-[Ethane-1,2-diylbis(sulfanediylethane-2,1-diyl)]bis(pyridine N-oxide)
- 2,2’-[Ethane-1,2-diylbis(iminoethane-1,1-diyl)]diphenol
- 2,2’-[Ethane-1,2-diylbis(oxy)]bis(ethane-2,1-diyl)bis(3,5-dinitrobenzoate)
Uniqueness
What sets 2,2’-[Ethane-1,2-diylbis(sulfanediylethane-2,1-diyl)]diquinoline apart from similar compounds is its specific structural arrangement, which imparts unique chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific interactions with biological or chemical systems .
Propriétés
Numéro CAS |
144432-75-7 |
|---|---|
Formule moléculaire |
C24H24N2S2 |
Poids moléculaire |
404.6 g/mol |
Nom IUPAC |
2-[2-[2-(2-quinolin-2-ylethylsulfanyl)ethylsulfanyl]ethyl]quinoline |
InChI |
InChI=1S/C24H24N2S2/c1-3-7-23-19(5-1)9-11-21(25-23)13-15-27-17-18-28-16-14-22-12-10-20-6-2-4-8-24(20)26-22/h1-12H,13-18H2 |
Clé InChI |
XWUBVAAMIROTQA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=N2)CCSCCSCCC3=NC4=CC=CC=C4C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


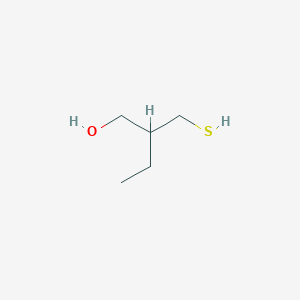
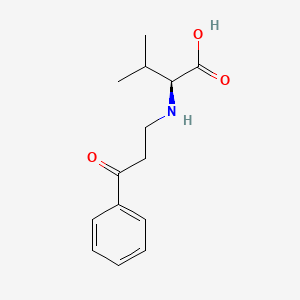
![(3S)-3-[(1R)-3-hydroxy-1-phenylpropoxy]cyclohexan-1-one](/img/structure/B12544110.png)
![3,3',7,7'-Tetra(phenanthren-9-yl)-5,5'-spirobi[dibenzo[b,d]silole]](/img/structure/B12544113.png)

![3-Methyl-2-{[5-(pyridin-4-yl)pyrazin-2-yl]amino}butan-1-ol](/img/structure/B12544124.png)
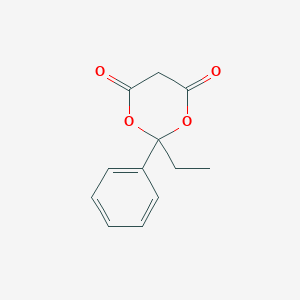
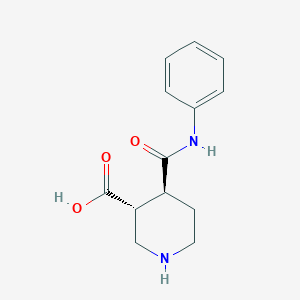

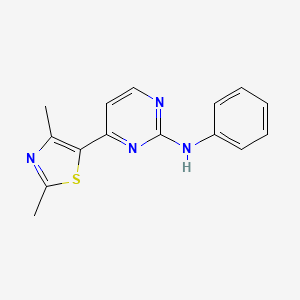

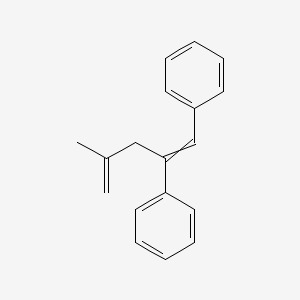
![1H,3H-Thieno[3,4-c]thiophen-1-one](/img/structure/B12544152.png)
